molecular formula C19H22N6O B2376389 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide CAS No. 2097892-46-9

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide

Cat. No. B2376389
CAS RN: 2097892-46-9
M. Wt: 350.426
InChI Key: KUQGBHHETTZLMV-UHFFFAOYSA-N
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Description

The compound contains a benzodiazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a five-membered ring consisting of three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a tetrahydroquinazoline moiety, which is a type of heterocyclic compound consisting of a fused ring structure of a quinazoline and a tetrahydro ring .


Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple ring structures and functional groups. The benzodiazole and tetrahydroquinazoline moieties likely contribute to the overall stability and reactivity of the compound .

Scientific Research Applications

  • Anti-Inflammatory Applications : A study by Prajapat and Talesara (2016) focused on the synthesis of compounds related to 2-(1H-1,3-benzodiazol-1-yl) derivatives and evaluated their in vivo anti-inflammatory activity. Some compounds showed significant anti-inflammatory activity in comparison to standard drugs, highlighting the potential of such compounds in treating inflammation-related conditions Prajapat & Talesara, 2016.

  • Antitumor Activity : Ibrahim A. Al-Suwaidan et al. (2016) conducted a study on novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad spectrum antitumor activity. This research indicates the potential efficacy of 2-(1H-1,3-benzodiazol-1-yl) derivatives in cancer treatment Ibrahim A. Al-Suwaidan et al., 2016.

  • Antibacterial Agents : In 2015, Bhoi et al. synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage, which demonstrated broad spectrum antibacterial activity. This suggests the compound's utility in developing new antibacterial agents Bhoi et al., 2015.

  • Antioxidant Studies : Khalida F. Al-azawi (2016) investigated derivatives of 2-(1H-1,3-benzodiazol-1-yl) for their antioxidant properties. The study found that some compounds showed excellent scavenging capacity against radicals, indicating their potential as antioxidants Khalida F. Al-azawi, 2016.

  • Chemical Synthesis and Characterization : The synthesis and characterization of similar compounds have been a subject of study, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and materials science Walser et al., 1986.

  • Pharmacological Evaluation : Wise et al. (1987) synthesized and evaluated a series of compounds for potential antipsychotic properties. These studies help in understanding the pharmacological aspects of similar compounds, contributing to drug discovery and development Wise et al., 1987.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzodiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-24(2)19-20-10-13-9-14(7-8-15(13)23-19)22-18(26)11-25-12-21-16-5-3-4-6-17(16)25/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQGBHHETTZLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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